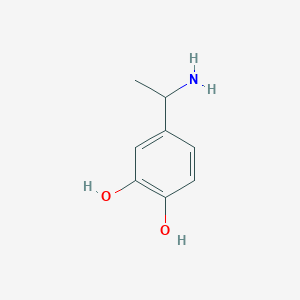

4-(1-Aminoethyl)benzene-1,2-diol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Dopamine is synthesized from the amino acid tyrosine through a two-step enzymatic process . The first step involves the hydroxylation of tyrosine to form L-DOPA, catalyzed by the enzyme tyrosine hydroxylase . The second step is the decarboxylation of L-DOPA to form dopamine, catalyzed by the enzyme DOPA decarboxylase .

Industrial Production Methods

Industrial production of dopamine typically involves the microbial fermentation of tyrosine or the chemical synthesis from catechol and ethylene diamine . The process is optimized for high yield and purity, often involving multiple purification steps to ensure the final product meets pharmaceutical standards .

Analyse Des Réactions Chimiques

Types of Reactions

Dopamine undergoes various chemical reactions, including oxidation, reduction, and substitution .

Oxidation: Dopamine can be oxidized to form dopamine quinone, which can further react to form neuromelanin.

Reduction: Dopamine can be reduced to form dihydroxyphenylethylamine.

Substitution: Dopamine can undergo substitution reactions, particularly at the hydroxyl groups, to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are commonly used.

Substitution: Substitution reactions often involve reagents like acyl chlorides or alkyl halides under basic conditions.

Major Products Formed

Oxidation: Dopamine quinone and neuromelanin.

Reduction: Dihydroxyphenylethylamine.

Substitution: Various dopamine derivatives with modified hydroxyl groups.

Applications De Recherche Scientifique

Dopamine has a wide range of applications in scientific research:

Mécanisme D'action

Dopamine exerts its effects by binding to dopamine receptors, which are G protein-coupled receptors located in the brain and other tissues . There are five main types of dopamine receptors (D1-D5), each with different functions and signaling pathways . Dopamine’s action is terminated by reuptake into presynaptic neurons or by enzymatic degradation by catechol-O-methyl transferase (COMT) and monoamine oxidase (MAO) .

Comparaison Avec Des Composés Similaires

Similar Compounds

Norepinephrine: Similar to dopamine but has an additional hydroxyl group on the ethylamine side chain.

Epinephrine: Similar to norepinephrine but has a methyl group attached to the nitrogen atom.

L-DOPA: A precursor to dopamine with an additional carboxyl group.

Uniqueness

Dopamine is unique in its role as both a neurotransmitter and a precursor to other catecholamines . Its ability to cross the blood-brain barrier and its involvement in a wide range of physiological processes make it a critical compound in both research and clinical settings .

Activité Biologique

4-(1-Aminoethyl)benzene-1,2-diol, also known as 4-(2-aminoethyl)benzene-1,2-diol, is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and applications based on diverse research findings.

- Molecular Formula : C8H12N2O2

- Molecular Weight : 168.19 g/mol

- CAS Number : 68459130

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may exhibit antioxidant properties by scavenging free radicals and modulating oxidative stress pathways. Additionally, it has been shown to influence neurotransmitter systems, particularly those involving dopamine and norepinephrine.

Antioxidant Activity

Research indicates that this compound can protect cells from oxidative damage. In vitro studies demonstrated that the compound reduces the formation of reactive oxygen species (ROS) in neuronal cell lines exposed to oxidative stressors such as 6-hydroxydopamine (6-OHDA) and hydrogen peroxide .

Neuroprotective Effects

In differentiated PC12 cells, which serve as a model for dopaminergic neurons, this compound exhibited neuroprotective effects against neurotoxicity induced by 6-OHDA. The compound significantly reduced lactate dehydrogenase (LDH) release, indicating decreased cell membrane damage .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In studies involving THP-1 cells (a model for human monocytes), treatment with this compound led to decreased tumor necrosis factor-alpha (TNFα) release in response to inflammatory stimuli . This suggests a potential role in modulating inflammatory responses in neurodegenerative diseases.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other related compounds that exhibit similar properties:

Case Studies

Study 1: Neuroprotection Against Oxidative Stress

A study assessed the protective effects of this compound on PC12 cells exposed to 6-OHDA. Results indicated a significant reduction in cell death and LDH release at concentrations of 50 µM and higher .

Study 2: Inflammatory Response Modulation

In a separate investigation using THP-1 cells, the compound was shown to reduce TNFα secretion by approximately 40% after 24 hours of treatment at a concentration of 25 µM. This suggests potential therapeutic applications in conditions characterized by chronic inflammation .

Propriétés

IUPAC Name |

4-(1-aminoethyl)benzene-1,2-diol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-5(9)6-2-3-7(10)8(11)4-6/h2-5,10-11H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLADORYGYPYJHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.